molecular formula C17H18N2O5S B2931157 ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate CAS No. 900002-09-7

ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate

Cat. No.: B2931157
CAS No.: 900002-09-7
M. Wt: 362.4
InChI Key: FSJKVUGKLVFRDS-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate typically involves a multi-step process. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the phenylmethoxyethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-(2-oxo-2-phenylmethoxyethyl)sulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-3-23-16(21)14-11(2)18-17(22)19-15(14)25-10-13(20)24-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJKVUGKLVFRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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